1-Ethenylindazole

Description

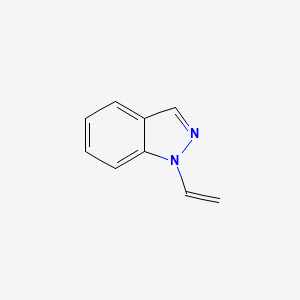

1-Ethenylindazole is a nitrogen-containing heterocyclic compound featuring an indazole core (a fused benzene and pyrazole ring) substituted with an ethenyl group at the 1-position. Indazole derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The ethenyl group may enhance reactivity or modulate electronic properties, influencing binding to biological targets or synthetic utility. However, direct experimental data on this compound remain scarce, necessitating comparisons with structurally related compounds.

Properties

IUPAC Name |

1-ethenylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-11-9-6-4-3-5-8(9)7-10-11/h2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWOURZNEOAFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=CC=CC=C2C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485457 | |

| Record name | 1-ethenylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41917-25-3 | |

| Record name | 1-ethenylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenylindazole can be synthesized through several methods, including:

Cyclization Reactions: One common method involves the cyclization of ortho-substituted anilines with hydrazines under acidic or basic conditions. This reaction forms the indazole core, which can then be functionalized to introduce the ethenyl group.

Transition Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or copper, can facilitate the formation of the indazole ring through cross-coupling reactions. For example, the reaction of ortho-halogenated anilines with alkenyl halides in the presence of a palladium catalyst can yield this compound.

Reductive Cyclization: Another approach involves the reductive cyclization of ortho-nitrobenzylidene hydrazones using reducing agents like sodium borohydride or zinc in acetic acid.

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and catalysts is crucial to minimize byproducts and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylindazole undergoes various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Ethyl-substituted indazoles.

Substitution: Halogenated, nitrated, and sulfonated indazoles.

Scientific Research Applications

1-Ethenylindazole has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds

Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators. They are studied for their ability to interact with biological targets, such as kinases and G-protein-coupled receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.

Industry: this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 1-ethenylindazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. Additionally, this compound can interact with G-protein-coupled receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-Ethenylindazole and related heterocycles, based on evidence-derived

Key Observations:

Structural Differences :

- This compound vs. 1-Ethenyltetrazole : Indazole’s fused aromatic system contrasts with tetrazole’s five-membered ring containing four nitrogen atoms. The ethenyl group in both compounds may confer reactivity, but tetrazole derivatives are more commonly employed in high-energy materials or coordination chemistry .

- Indazole vs. Imidazole/Benzimidazole : Indazole’s fused rings enhance aromatic stability compared to imidazole’s single ring. Benzimidazole derivatives (e.g., econazole) exhibit broader clinical applications due to their antifungal and antibacterial properties .

Benzimidazoles often require multistep routes, including cyclization and functionalization, suggesting that this compound may similarly demand tailored synthetic protocols .

Biological and Safety Profiles :

- 1-Ethenyltetrazole : Acute exposure risks necessitate stringent safety measures (e.g., artificial respiration for inhalation, skin washing) .

- Econazole : Demonstrates low systemic toxicity but may cause localized irritation, highlighting the importance of substituent effects on safety .

Research Findings and Implications

Pharmacological Potential: Benzimidazole and imidazole derivatives show antiviral and antifungal activities, suggesting that this compound could be optimized for similar targets (e.g., cytochrome P450 enzymes) . Thiazole derivatives’ synthetic accessibility underscores the feasibility of developing this compound-based libraries for high-throughput screening .

Safety and Handling :

- Lessons from 1-Ethenyltetrazole’s safety data (e.g., eye rinsing for 15 minutes) should inform laboratory protocols for handling this compound until specific toxicological studies are conducted .

Knowledge Gaps: No evidence directly addresses this compound’s stability, solubility, or bioactivity. Comparative studies with indazole derivatives (e.g., 1-methylindazole) are needed to elucidate structure-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.